3-Matida

mGluR1 antagonist glutamate receptor neuroprotection

3-Matida is a competitive, systemically active mGlu1 receptor antagonist with validated brain penetration and ≥40-fold selectivity over mGluR5, mGluR2, and mGluR4. Only the (+)-enantiomer is active; this racemic product requires 2-fold correction for quantitative pharmacology. Demonstrates neuroprotection in MCAO rodent models (10 mg/kg, i.p.) and OGD-injured cortical/hippocampal cultures. Preferred for reversible orthosteric blockade in PI hydrolysis/ERK assays vs. allosteric alternatives.

Molecular Formula C8H9NO4S
Molecular Weight 215.23 g/mol
CAS No. 518357-51-2
Cat. No. B1664605
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Matida
CAS518357-51-2
Synonyms3-MATIDA
3-methyl-aminothiophene dicarboxylic acid
Molecular FormulaC8H9NO4S
Molecular Weight215.23 g/mol
Structural Identifiers
SMILESCC1=C(SC(=C1)C(=O)O)C(C(=O)O)N
InChIInChI=1S/C8H9NO4S/c1-3-2-4(7(10)11)14-6(3)5(9)8(12)13/h2,5H,9H2,1H3,(H,10,11)(H,12,13)
InChIKeyKOMWRBFEDDEWEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





3-Matida (CAS 518357-51-2): An mGluR1 Antagonist for Neuroprotection and Ischemia Research


3-Matida (also known as 3-MATIDA; α-Amino-5-carboxy-3-methyl-2-thiopheneacetic acid) is a competitive antagonist of the metabotropic glutamate receptor 1 (mGluR1), a Group I G-protein-coupled receptor implicated in excitotoxicity and neuronal injury [1]. First described in 2002, 3-Matida was developed as a systemically active mGlu1 receptor antagonist with the ability to cross the blood-brain barrier [2]. The compound is a heterocyclic isostere of carboxyphenylglycines (CPGs), a known class of competitive metabotropic glutamate receptor ligands, and exists as a racemic mixture with the (+)-enantiomer identified as the pharmacologically active form [3].

3-Matida vs. Generic mGluR1 Antagonists: Why Stereochemistry and Subtype Selectivity Prevent Simple Substitution


Substituting 3-Matida with another mGluR1 antagonist without careful consideration of stereochemistry, selectivity profile, or competitive vs. non-competitive mechanism introduces significant experimental variability. Critically, only the (+)-enantiomer of 3-Matida demonstrates mGluR1 antagonist activity; the (-)-enantiomer is inactive [1]. Furthermore, mGluR1 antagonists differ substantially in their selectivity across mGluR subtypes and other glutamate receptors . For instance, 3-Matida shows ≥40-fold selectivity over mGluR5, mGluR2, and mGluR4, whereas other antagonists like LY367385 exhibit different selectivity windows, and some compounds (e.g., CFMTI) act via allosteric rather than orthosteric mechanisms, leading to distinct functional outcomes in downstream signaling [2].

Quantitative Differentiation of 3-Matida: Comparative Potency, Selectivity, and In Vivo Efficacy Data


3-Matida mGluR1 Potency (IC50 6.3 μM) vs. LY367385 (IC50 8.8 μM) and CFMTI (IC50 2.3–2.6 nM): Comparative Antagonist Affinity

3-Matida inhibits rat mGluR1a with an IC50 of 6.3 μM, positioning it as a moderately potent competitive antagonist. In comparison, the structurally distinct competitive antagonist LY367385 exhibits an IC50 of 8.8 μM for inhibiting quisqualate-induced PI hydrolysis in the same receptor subtype, indicating that 3-Matida is approximately 1.4-fold more potent in this assay [1][2]. However, more recently developed allosteric antagonists such as CFMTI achieve substantially higher potency with IC50 values of 2.6 nM (human) and 2.3 nM (rat), representing a ~2,400-fold greater potency than 3-Matida .

mGluR1 antagonist glutamate receptor neuroprotection

3-Matida Receptor Subtype Selectivity: ≥40-Fold Selectivity Over mGluR5, mGluR2, mGluR4, NMDA, and AMPA Receptors

3-Matida displays ≥40-fold selectivity for mGluR1 over several related glutamate receptor subtypes, with IC50 values exceeding 300 μM for mGluR5, mGluR2, and mGluR4a, and IC50 = 250 μM for NMDA and AMPA receptors . This selectivity window is comparable to that of LY367385, which shows >11-fold selectivity over mGluR5a (IC50 >100 μM vs. 8.8 μM for mGluR1a) [1]. However, allosteric antagonists like CFMTI demonstrate dramatically higher selectivity, with >2,000-fold selectivity over mGluR5 and no detectable activity at other mGluR subtypes .

receptor selectivity mGluR subtypes off-target profiling

Stereochemistry-Dependent Activity: Only (+)-3-Matida is an Active mGluR1 Antagonist; (-)-Enantiomer is Inactive

The synthesis and resolution of 3-Matida enantiomers revealed that only the (+)-enantiomer acts as an mGluR1 competitive antagonist, while the (-)-enantiomer is devoid of antagonist activity [1]. This stereochemical requirement distinguishes 3-Matida from other phenylglycine derivatives such as (S)-4CPG, which also requires the (S)-configuration for mGluR1 antagonist activity, with the (R)-enantiomer showing reduced or altered selectivity [2]. The commercial availability of 3-Matida as either racemic mixture or enantiopure (+)-form directly impacts experimental outcomes.

stereochemistry enantiomer structure-activity relationship

In Vivo Neuroprotective Efficacy: 3-Matida Reduces Ischemic Brain Infarct Volume Following Systemic Administration in Rats

Systemic administration of 3-Matida (10 mg/kg, i.p.) in rats subjected to transient middle cerebral artery occlusion significantly reduced the volume of ischemia-induced brain infarcts [1]. This in vivo neuroprotective effect is a key differentiator from many mGluR1 tool compounds that lack brain penetration or systemic activity. In direct comparative studies, both 3-Matida and LY367385 provided neuroprotection in hippocampal slice models of oxygen-glucose deprivation (OGD), with neither compound showing clear superiority in this in vitro ischemia model [2]. The systemically active profile of 3-Matida distinguishes it from earlier mGluR1 antagonists like (S)-4CPG, which often require intracerebral administration for in vivo effects.

cerebral ischemia neuroprotection in vivo efficacy

Optimal Research Applications for 3-Matida Based on Quantitative Evidence


In Vivo Models of Cerebral Ischemia and Stroke

3-Matida is particularly well-suited for in vivo studies of cerebral ischemia due to its validated systemic activity and established dosing paradigm (10 mg/kg, i.p.) that reduces infarct volume in rodent MCAO models [1]. Researchers investigating post-ischemic neuronal injury and potential therapeutic interventions should select 3-Matida when a systemically administered, brain-penetrant mGluR1 antagonist is required.

Competitive mGluR1 Antagonism in Electrophysiology and Signaling Studies

For electrophysiological recordings or second messenger assays (PI hydrolysis, ERK phosphorylation) where reversible, surmountable mGluR1 blockade is desired, 3-Matida's competitive mechanism and moderate potency (IC50 6.3 μM) make it preferable to irreversible or high-affinity allosteric antagonists [2]. Its ≥40-fold selectivity ensures that observed effects at concentrations up to 250-300 μM are attributable to mGluR1 inhibition rather than off-target glutamate receptor activity .

Studies Requiring Enantiomer-Defined Pharmacology

Experiments investigating structure-activity relationships or requiring precise stereochemical control should utilize (+)-3-Matida rather than the racemic mixture, as only the (+)-enantiomer possesses mGluR1 antagonist activity [3]. This is critical for quantitative pharmacology, where using racemic material would necessitate a 2-fold concentration correction and could introduce unknown effects from the inactive (-)-enantiomer.

In Vitro Neuroprotection Assays in Hippocampal and Cortical Cultures

3-Matida has demonstrated neuroprotective activity in cultured murine cortical cells and rat hippocampal slice cultures subjected to oxygen-glucose deprivation or excitotoxic insults [1]. These validated in vitro models provide a robust platform for mechanistic studies of mGluR1-mediated neuroprotection and for screening combination therapies, with 3-Matida serving as a reference mGluR1 antagonist tool compound.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Matida

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.